molecular formula C8H4FIN2O B3011588 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one CAS No. 2460750-97-2

8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one

Cat. No. B3011588
CAS RN: 2460750-97-2
M. Wt: 290.036
InChI Key: SQPSQPGOCPNMMQ-UHFFFAOYSA-N
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Description

8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a pyrido[1,2-a]pyrimidine derivative that has a fluorine and iodine atom attached to its structure.

Scientific Research Applications

Synthesis and Biological Activity

8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one and its derivatives are involved in various syntheses and exhibit notable biological activities:

  • Synthesis of Analgesic Agents : The modification of pyridine moieties in pyrido[1,2-a]pyrimidine structures, similar to this compound, shows enhanced analgesic properties, suggesting potential for developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

  • Anti-Inflammatory and Analgesic Properties : Novel derivatives of pyrimidine, structurally related to this compound, have demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Muralidharan, James Raja, & Deepti, 2019).

  • Bioisosteric Replacement in Drug Design : 8-Fluoro derivatives like 8-Fluoroimidazo[1,2-a]pyridine have been used as bioisosteric replacements in drug design, particularly in GABA A receptor modulators, demonstrating the versatility of these compounds in medicinal chemistry (Humphries et al., 2006).

  • Antiviral Research : Pyrimidine derivatives, including those related to this compound, have shown promising antiviral properties, suggesting potential applications in antiviral drug development (Pilicheva et al., 2004).

Chemical Synthesis and Modification

The compound and its analogs play a crucial role in the field of chemical synthesis:

  • Functionalization in Heteroaromatic Compounds : Studies on the metalation of heteroaromatic esters and nitriles, including pyrido[1,2-a]pyrimidin-4-one derivatives, are significant for the functionalization of these compounds, leading to diverse applications in synthetic chemistry (Bentabed-Ababsa et al., 2010).

  • Synthesis of Fluorinated Oligonucleotides : The incorporation of fluorinated pyrimidines, similar to this compound, in oligonucleotides has potential applications in diagnostic and antisense therapeutic applications due to their stability and affinity for complementary nucleic acids (Schultz & Gryaznov, 1996).

  • Role in Synthesis of Fluorinated Pyrimidines : Research on the synthesis of fluorinated pyrimidines, including those structurally similar to this compound, has revealed their significant effects on nucleic acid metabolism, underscoring their importance in biochemistry and pharmacology (Danneberg, Montag, & Heidelberger, 1958).

Mechanism of Action

The mechanism of action of pyrimidine derivatives, including 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one, is through the inhibition of protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future directions for the study and application of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one could involve further exploration of its anticancer potential and the development of novel pyrimidines with higher selectivity as anticancer agents . Additionally, the metal-free C-3 chalcogenation process used in its synthesis could be further optimized and applied to other similar compounds .

properties

IUPAC Name

8-fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O/c9-5-1-2-12-7(3-5)11-4-6(10)8(12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPSQPGOCPNMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C(C2=O)I)C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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